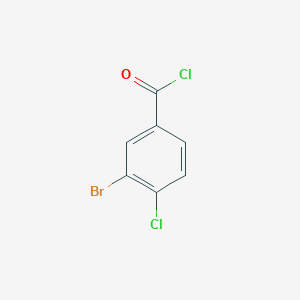

3-Bromo-4-chlorobenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-chlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOSHMAFWKKQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801301994 | |

| Record name | 3-Bromo-4-chlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-34-5 | |

| Record name | 3-Bromo-4-chlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-chlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3-Bromo-4-chlorobenzoyl Chloride (CAS 21900-34-5)

[1][2][3]

Executive Summary

3-Bromo-4-chlorobenzoyl chloride (CAS 21900-34-5 ) is a specialized acyl chloride intermediate used extensively in the synthesis of small molecule therapeutics and agrochemicals.[1][2] Functioning as a high-reactivity electrophile, it serves as a critical building block for introducing the 3-bromo-4-chlorophenyl moiety—a pharmacophore often selected to modulate lipophilicity (LogP), block metabolic oxidation at the para-position, and provide a halogen handle (bromine) for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).[2]

This guide provides a comprehensive technical analysis of the compound, including its physicochemical properties, validated synthetic protocols, reactivity profiles, and safety standards.[2]

Physicochemical Characterization

The following data consolidates experimental and predicted properties for CAS 21900-34-5.[2][3] Researchers should treat this compound as a moisture-sensitive corrosive material.[2]

| Property | Specification | Notes |

| CAS Number | 21900-34-5 | Verified Identifier |

| IUPAC Name | This compound | |

| Molecular Formula | C₇H₃BrCl₂O | |

| Molecular Weight | 253.91 g/mol | |

| Physical State | Low-melting solid or liquid | Dependent on purity/temperature; often solidifies upon cooling.[2] |

| Boiling Point | ~250–260 °C (Predicted) | Decomposes/Hydrolyzes before boiling at atm pressure.[2] |

| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water/alcohols. |

| Precursor | 3-Bromo-4-chlorobenzoic acid | CAS 42860-10-6 |

| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen.[2] |

Synthetic Pathway & Production

The synthesis of this compound is typically achieved via nucleophilic acyl substitution of its carboxylic acid precursor.[2] The choice of chlorinating agent (Thionyl Chloride vs. Oxalyl Chloride) depends on the scale and downstream application.[2]

Synthesis Workflow Diagram

Figure 1: Conversion of 3-Bromo-4-chlorobenzoic acid to the acid chloride using Thionyl Chloride.[2]

Validated Experimental Protocol

Objective: Synthesis of this compound (10 g scale).

Materials:

-

3-Bromo-4-chlorobenzoic acid (1.0 eq)[2]

-

Thionyl Chloride (SOCl₂) (3.0 eq) – Excess acts as solvent/reagent[2]

-

N,N-Dimethylformamide (DMF) (Catalytic, 2-3 drops)[2]

-

Dichloromethane (DCM) or Toluene (Optional co-solvent)[2]

Procedure:

-

Setup: Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a CaCl₂ drying tube or N₂ line.

-

Addition: Charge the flask with 3-Bromo-4-chlorobenzoic acid. If using a solvent (DCM), add it now; otherwise, the reaction can be performed neat in SOCl₂.[2]

-

Activation: Add Thionyl Chloride slowly. Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate which accelerates the reaction).[2]

-

Reaction: Heat the mixture to reflux (approx. 80 °C for neat SOCl₂). Monitor gas evolution (SO₂/HCl).

-

Completion: Reflux for 2–4 hours until the solution becomes clear and gas evolution ceases.

-

Workup: Cool to room temperature. Remove excess SOCl₂ via rotary evaporation under reduced pressure.[2]

-

Note: Use a base trap for the vacuum pump to neutralize acidic vapors.[2]

-

-

Purification: The crude residue is typically pure enough for subsequent steps.[2] For high purity, vacuum distillation can be performed (requires high vacuum due to high BP).

Reactivity Profile & Applications

The utility of CAS 21900-34-5 lies in its dual functionality: the highly reactive acyl chloride group for immediate derivatization, and the aryl bromide handle for late-stage diversification.[2]

Derivatization Pathways[3]

Figure 2: Primary reactivity modes and downstream application in lead optimization.

Medicinal Chemistry Significance[3][5]

-

Lipophilicity Tuning: The chloro and bromo substituents increase the lipophilicity of the benzoyl ring, improving membrane permeability for CNS-targeted drugs.[2]

-

Metabolic Blockade: The 4-chloro substituent effectively blocks para-hydroxylation by Cytochrome P450 enzymes, extending the half-life (

) of the drug candidate.[2] -

Orthogonal Functionalization: The 3-bromo position allows for sequential functionalization.[2] After the acyl chloride is reacted (e.g., to form an amide), the bromine remains intact for palladium-catalyzed cross-coupling, allowing the rapid generation of compound libraries.[2]

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Skin Corr.[2] 1B (H314): Causes severe skin burns and eye damage.[2]

-

Lachrymator: Vapors are extremely irritating to eyes and respiratory tract.[2]

Handling Protocol:

-

Engineering Controls: Always handle inside a functioning fume hood.

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.[2]

-

Quenching: Never add water directly to the bulk material.[2] To dispose, dilute slowly into a large volume of ice-cold alkaline solution (NaHCO₃) to neutralize the generated HCl.[2]

References

-

Amerigo Scientific. this compound Product Data. Retrieved from

-

Oakwood Chemical. Product Information: this compound (CAS 21900-34-5).[1][4][2] Retrieved from [2]

-

National Institutes of Health (PubChem). Compound Summary: 3-Bromo-4-chlorobenzaldehyde (Precursor Analog Data).[2] Retrieved from [2]

-

BLD Pharm. this compound MSDS and Properties. Retrieved from [2]

-

Sigma-Aldrich. Safety Data Sheet: 4-Chlorobenzoyl chloride (Analog Safety Data). Retrieved from [2]

Handling & Application Guide: 3-Bromo-4-chlorobenzoyl chloride

CAS: 21900-34-5 | Formula: C₇H₃BrCl₂O | M.W.: 253.91 g/mol [1][2][3][4][5]

Introduction

3-Bromo-4-chlorobenzoyl chloride is a specialized electrophilic building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Its value lies in its dual-halogenated motif : the acyl chloride functionality allows for rapid nucleophilic attachment (amide/ester formation), while the bromine and chlorine substituents on the aromatic ring provide distinct handles for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), enabling the construction of complex heterocycles.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-focused technical manual on the safe handling, reactivity, and synthetic utility of this compound.

Part 1: Chemical Profile & Critical Hazards

Physical State: Typically a colorless to pale yellow liquid or low-melting solid. Odor: Pungent, acrid (characteristic of acid chlorides). Solubility: Reacts/decomposes in water; soluble in DCM, THF, Toluene, and Ethyl Acetate.

Hazard Summary Table

| Hazard Class | Category | H-Code | Hazard Statement |

| Skin Corrosion | 1B | H314 | Causes severe skin burns and eye damage. |

| Eye Damage | 1 | H318 | Causes serious eye damage. |

| Reactivity | N/A | EUH014 | Reacts violently with water (generates HCl gas). |

| Corrosive to Metals | 1 | H290 | May be corrosive to metals. |

Critical Warning: This compound is a Lachrymator . It causes immediate and severe irritation to the eyes and respiratory tract. All operations must be performed inside a functioning chemical fume hood.

Part 2: The Mechanism of Toxicity & Reactivity

To safely handle this compound, one must understand the causality of its hazards. The danger stems from the high electrophilicity of the carbonyl carbon.

Hydrolysis & HCl Generation

Upon contact with moisture (in air, skin, or mucous membranes), the acyl chloride undergoes rapid hydrolysis. This is not merely "irritating"; it is a chemical reaction that generates Hydrochloric Acid (HCl) directly on the tissue.

Mechanism:

-

Water attacks the carbonyl carbon.

-

A tetrahedral intermediate forms.

-

The chloride ion (

) is expelled as a leaving group. -

The proton (

) combines with

Caption: Mechanism of hydrolysis leading to in-situ acid generation and tissue damage.

Part 3: Strategic Handling & PPE

Standard "gloves and goggles" are insufficient for lachrymatory acid chlorides. The following protocol ensures a self-validating safety system.

1. Personal Protective Equipment (PPE)

-

Eye Protection: Unvented chemical splash goggles are mandatory. Face shields are recommended for transfers >10 mL. Reasoning: Vapors can bypass standard safety glasses, causing lachrymation and panic.

-

Hand Protection:

-

Short Contact: Nitrile gloves (double-gloved, min 0.11 mm).

-

Immersion/Spill: Silver Shield® (Laminate) gloves. Reasoning: Acid chlorides can permeate nitrile; laminate offers broad chemical resistance.

-

-

Respiratory: If working outside a hood (strictly prohibited) or in spill cleanup, use a full-face respirator with an Acid Gas (E) + Organic Vapor (A) cartridge.

2. Engineering Controls

-

Moisture Control: Store under inert atmosphere (Argon/Nitrogen). Moisture ingress creates internal pressure (HCl buildup) in the bottle, risking a spray upon opening.

-

Venting: Open containers only in a fume hood.

-

Glassware: Oven-dried glassware is required to prevent yield loss and HCl generation.

Part 4: Synthetic Utility & Protocols

Application: Synthesis of Amide-Based Drug Scaffolds. The following protocol demonstrates a standard Schotten-Baumann type coupling, optimized for drug discovery workflows where the bromine/chlorine handles must be preserved.

Experimental Workflow: Amide Coupling

Objective: React this compound with a primary amine (

Reagents:

-

This compound (1.0 equiv)[6]

-

Primary Amine (1.0 - 1.1 equiv)

-

Triethylamine (

) or DIPEA (1.2 - 1.5 equiv) [Acid Scavenger] -

Dichloromethane (DCM) [Solvent, Anhydrous]

Step-by-Step Protocol:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add the amine and-

Why? Cooling controls the exotherm; the base neutralizes the HCl byproduct immediately, driving the reaction forward.

-

-

Addition: Dissolve this compound in a minimal amount of DCM. Add dropwise to the amine solution over 10-15 minutes.

-

Why? Dropwise addition prevents "hot spots" and double-acylation side products.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC or LC-MS.

-

Endpoint: Disappearance of the amine and acid chloride; appearance of the amide peak (

).

-

-

Quenching (Critical): Carefully add saturated aqueous

.-

Why? This neutralizes any unreacted acid chloride (hydrolyzing it to the benzoate) and solubilizes the amine hydrochloride salts.

-

-

Workup: Extract with DCM. Wash organics with 1M HCl (to remove unreacted amine) and Brine. Dry over

.

Caption: Logical flow for amide coupling synthesis with safety checkpoints.

Part 5: Emergency Response

Spill Management

-

Small Spill (<10 mL): Cover with dry lime, sand, or soda ash. Do not use water, as this will generate a cloud of HCl gas. Sweep up and place in a chemical waste container.

-

Large Spill: Evacuate the lab. Contact EHS.

First Aid

-

Skin Contact: Immediate flushing is required. Although water reacts with the pure chemical, the volume of water from a safety shower acts as a heat sink and diluent. Flush for 15 minutes.

-

Eye Contact: Rinse immediately with water for 15 minutes. Lift eyelids. Seek immediate ophthalmological attention.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21900-34-5, this compound. Retrieved from [Link]

-

Oakwood Chemical. Product Specification: this compound (Item 038136).[5] Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Benzoyl chloride derivatives. Retrieved from [Link]

Sources

High-Yield Synthesis of 3-Bromo-4-chlorobenzoyl Chloride: Process Optimization & Critical Parameters

Executive Summary

3-Bromo-4-chlorobenzoyl chloride (CAS: 21900-34-5) is a high-value electrophilic building block used extensively in the synthesis of polysubstituted pharmaceutical scaffolds. Its dual-halogenated motif allows for orthogonal functionalization—the acid chloride facilitates immediate amide/ester formation or Friedel-Crafts acylations, while the aryl bromide and chloride moieties remain available for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

This technical guide outlines a robust, scalable protocol for converting 3-bromo-4-chlorobenzoic acid to its corresponding acid chloride. Unlike generic textbook procedures, this workflow emphasizes process analytical technology (PAT) and impurity profile management to ensure pharmaceutical-grade purity suitable for sensitive downstream applications.

Strategic Analysis: Reagent Selection

The transformation of a carboxylic acid to an acyl chloride is a nucleophilic acyl substitution.[1] While multiple reagents exist (

-

Purification Efficiency: The byproducts (

and -

Thermal Control: The boiling point of

(76°C) allows for controlled reflux that drives the reaction to completion without thermal decomposition of the aryl halide bonds. -

Atom Economy: When catalyzed by N,N-Dimethylformamide (DMF), the reaction proceeds via a rapid Vilsmeier-Haack-type mechanism, minimizing the required excess of reagent.

Comparative Reagent Matrix

| Reagent | Byproducts | Workup Difficulty | Suitability for 3-Br-4-Cl Substrate |

| Thionyl Chloride ( | Low (Evaporation) | Optimal | |

| Oxalyl Chloride | Low | Good (Best for acid-sensitive substrates) | |

| Phosphorous Pentachloride | High (Distillation required) | Poor (Separation of |

Mechanistic Pathway

To achieve high conversion rates, DMF catalysis is mandatory. Uncatalyzed thionyl chloride reactions are often sluggish with electron-deficient benzoic acids.

The Catalytic Cycle:

-

Activation: DMF reacts with

to form the electrophilic Vilsmeier reagent (chloroiminium ion). -

Substitution: The carboxylic acid attacks the Vilsmeier reagent, forming a highly reactive activated intermediate.

-

Chloride Attack: Chloride ion attacks the carbonyl carbon, collapsing the intermediate to release the acid chloride and regenerating DMF.

Figure 1: Catalytic cycle showing the activation of Thionyl Chloride by DMF to facilitate rapid acyl substitution.

Technical Data & Safety Profile

Physical Properties

| Property | Substrate (Acid) | Product (Acid Chloride) |

| CAS Number | 42860-02-6 | 21900-34-5 |

| Molecular Weight | 235.46 g/mol | 253.91 g/mol |

| Appearance | White to off-white solid | Colorless to pale yellow liquid/solid |

| Boiling Point | N/A (Solid) | 74–75 °C @ 0.5 mmHg [1] |

| Solubility | Polar organics (DMSO, MeOH) | Aprotic solvents (DCM, Toluene) |

Safety Hazards (GHS)

-

H314: Causes severe skin burns and eye damage.[2]

-

H335: May cause respiratory irritation.

-

EUH014: Reacts violently with water.[3]

-

PPE: Full face shield, chemically resistant gloves (Nitrile/Neoprene), and fume hood are mandatory .

Experimental Protocol

Materials

-

3-Bromo-4-chlorobenzoic acid (10.0 g, 42.5 mmol)

-

Thionyl Chloride (15.5 mL, 212 mmol, 5.0 equiv)

-

N,N-Dimethylformamide (DMF) (0.1 mL, catalytic)

-

Toluene (Anhydrous, 50 mL) - Optional, prevents sublimation

Step-by-Step Methodology

-

Setup: Oven-dry a 250 mL round-bottom flask (RBF) and a reflux condenser. Equip the condenser with a drying tube (

) or an inert gas inlet ( -

Charging: Charge the RBF with 3-bromo-4-chlorobenzoic acid (10.0 g). Add anhydrous Toluene (50 mL) if using solvent, or proceed neat.

-

Reagent Addition: Add Thionyl Chloride (15.5 mL) slowly via syringe.

-

Catalysis: Add DMF (2-3 drops) to initiate the reaction. Note: Immediate vigorous bubbling indicates gas evolution.

-

Reaction: Heat the mixture to reflux (Bath temp: 85-90°C). Maintain reflux for 3–4 hours.

-

Visual Check: The suspension should clarify into a homogeneous solution as the acid converts to the liquid acid chloride.

-

-

Monitoring: Perform the Methanol Quench Test (See Section 6) to confirm completion.

-

Workup:

-

Allow the reaction to cool to room temperature.[3]

-

Concentrate the mixture under reduced pressure (Rotary evaporator) to remove excess

and solvent. -

Azeotropic Drying: Add fresh toluene (20 mL) and re-evaporate to remove trace thionyl chloride.

-

-

Purification: For high purity, perform vacuum distillation (bp 74–75 °C @ 0.5 mmHg).

Process Control: The "Methanol Quench"

Direct TLC of acid chlorides is unreliable because the compound hydrolyzes on the silica plate, showing the starting material spot. You must derivatize an aliquot to the methyl ester to accurately monitor conversion.

Procedure:

-

Take a 50 µL aliquot of the reaction mixture.

-

Quench it into a vial containing 0.5 mL dry Methanol.

-

Wait 1 minute (conversion to methyl ester is instant).

-

Run TLC of this solution against the starting acid.

-

Starting Material: Lower

(Acid). -

Product Marker: Higher

(Methyl Ester).

-

-

End Point: Disappearance of the acid spot indicates the acid chloride formation is complete.

Troubleshooting & Decision Logic

Common issues involve incomplete conversion or hydrolysis during isolation. Use the following logic flow to diagnose issues.

Figure 2: Troubleshooting logic for reaction monitoring and isolation.

References

-

Sigma-Aldrich. 3-Bromobenzoyl chloride Product Sheet. (Provides physical property comparison and handling data). Link

-

BenchChem. Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid. (General protocol for brominated benzoic acids). Link

-

PubChem. this compound Compound Summary. National Library of Medicine. Link

-

Organic Syntheses. Thionyl Chloride - Reaction With Carboxylic Acids. (Foundational reference for DMF catalysis mechanism).[4] Link

-

Master Organic Chemistry. Conversion of Carboxylic Acids to Acid Chlorides with SOCl2. (Mechanistic detailed overview). Link

Sources

Versatility in Synthesis: A Technical Guide to the Applications of 3-Bromo-4-chlorobenzoyl Chloride

An In-depth Technical Guide:

Abstract

3-Bromo-4-chlorobenzoyl chloride (C₇H₃BrCl₂O) is a highly reactive and versatile difunctionalized aromatic building block, pivotal in modern organic synthesis.[1][2][3] Its distinct substitution pattern—a bromine atom and a chlorine atom on the benzene ring, coupled with a reactive acyl chloride group—provides a strategic platform for constructing complex molecular architectures. This guide offers an in-depth exploration of its primary applications, focusing on core synthetic transformations such as Friedel-Crafts acylation, esterification, and amidation. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and highlight the role of this intermediate in the development of novel pharmaceutical and agrochemical compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.

Introduction: The Strategic Advantage of a Dihalogenated Acyl Chloride

In the landscape of organic intermediates, the strategic placement of multiple functional groups is paramount for efficient and divergent synthesis. This compound emerges as a significant reagent due to three key features:

-

The Acyl Chloride Moiety: As a highly electrophilic functional group, the acyl chloride is primed for nucleophilic acyl substitution, readily reacting with alcohols, amines, and aromatic systems to form esters, amides, and ketones, respectively.[4][5] This reactivity is the cornerstone of its utility.

-

The Halogen Substituents: The presence of both bromine and chlorine on the aromatic ring opens avenues for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. This dual halogenation provides orthogonal reactivity, enabling selective functionalization.

-

Defined Regiochemistry: The fixed positions of the substituents provide a rigid scaffold, ensuring that derivatives are synthesized with precise structural control, a critical factor in structure-activity relationship (SAR) studies for drug discovery and materials science.

This guide will focus on the primary transformations driven by the acyl chloride group, which represent the most immediate and widespread applications of this reagent.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 21900-34-5 |

| Molecular Formula | C₇H₃BrCl₂O |

| Molecular Weight | 253.91 g/mol |

| Appearance | White to light yellow solid/low melting solid |

| Purity | Typically ≥95% |

(Data sourced from various suppliers).[1][2]

Core Synthetic Application: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[6][7] This reaction is fundamental to the synthesis of diaryl ketones, a structural motif present in numerous biologically active compounds.[8][9] this compound serves as an excellent acylating agent in these reactions, typically requiring a Lewis acid catalyst like aluminum chloride (AlCl₃) to activate the acyl chloride.[10][11]

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic substrate.[12] Unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from carbocation rearrangements and the resulting ketone product is deactivated towards further acylation, preventing polysubstitution.[11][12]

Experimental Protocol: Synthesis of (3-Bromo-4-chlorophenyl)(phenyl)methanone

This protocol describes a general procedure for the Friedel-Crafts acylation of benzene.

Materials:

-

This compound

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Benzene (serves as both reactant and solvent)

-

Anhydrous Dichloromethane (DCM, optional co-solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to vent HCl gas), add anhydrous aluminum chloride (1.1 eq.). Suspend the AlCl₃ in anhydrous benzene. Cool the mixture to 0°C in an ice bath.

-

Reagent Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous benzene and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃/benzene mixture over 30-45 minutes, maintaining the internal temperature between 0-5°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[13]

-

Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing a slurry of crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.[14]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Core Synthetic Application: Esterification

Esterification is a fundamental transformation where this compound reacts with an alcohol to form an ester. This reaction is highly efficient due to the reactivity of the acyl chloride, which readily undergoes nucleophilic attack by the alcohol's hydroxyl group. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct and drive the reaction to completion.[15][16]

This transformation is crucial for:

-

Synthesis of Intermediates: Creating ester-containing molecules that can be further elaborated.

-

Derivatization for Analysis: Converting chiral alcohols into diastereomeric esters, which can then be separated and analyzed by techniques like HPLC.[15]

-

Prodrug Strategies: Introducing ester functionalities to modify the pharmacokinetic properties of a parent drug molecule.

Experimental Protocol: Synthesis of Ethyl 3-bromo-4-chlorobenzoate

This protocol outlines the esterification of ethanol as a representative primary alcohol.

Materials:

-

This compound

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Pyridine (or Triethylamine)

-

4-(Dimethylamino)pyridine (DMAP, catalytic amount)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve anhydrous ethanol (1.0 eq.) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add pyridine (1.2 eq.) to the solution, followed by a catalytic amount of DMAP (0.05-0.1 eq.).

-

Acylation: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the stirred alcohol solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the consumption of the starting alcohol by TLC.[16]

-

Work-up: Upon completion, cool the reaction mixture back to 0°C and quench by adding water or 1 M HCl. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove any unreacted acid chloride), and brine.[16]

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography or vacuum distillation.

Core Synthetic Application: Amidation

The reaction of this compound with primary or secondary amines provides a direct route to N-substituted amides. This reaction, often referred to as the Schotten-Baumann reaction, is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature of peptides and many pharmaceutical agents.[17][18]

The reaction proceeds rapidly, often at room temperature, in the presence of a base (either an excess of the amine substrate or an auxiliary base like triethylamine) to neutralize the HCl generated.[17][18] The resulting 3-bromo-4-chlorobenzamide scaffold can be a final product or an intermediate for further functionalization.

Experimental Protocol: Synthesis of N-benzyl-3-bromo-4-chlorobenzamide

This protocol details the amidation reaction with benzylamine.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Acyl Chloride Addition: Add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise to the amine solution while stirring vigorously.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash the organic layer with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude amide is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Applications in Target-Oriented Synthesis

The true value of this compound is realized when it is used as a strategic starting material for molecules with specific functions.

-

Pharmaceutical Synthesis: The dihalogenated benzoyl core is a common scaffold in medicinal chemistry. The products of acylation, esterification, and amidation serve as key intermediates. For example, benzophenone derivatives have shown potential as anti-inflammatory and anticancer agents.[9][10] The amide linkage is central to countless drug molecules, and this reagent provides a direct entry to a specifically substituted benzamide series for SAR exploration. The related compound, 3-Bromo-4-Chloro-Benzaldehyde, is noted as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs).[19][20]

-

Agrochemical Development: Benzoyl derivatives are prevalent in agrochemicals.[21] While direct applications of this compound are not as widely documented as its 4-bromo or 4-chloro analogs, its structural features are highly relevant. For instance, 4-bromobenzoyl chloride is a precursor for novel benzoylcarbamate fungicides.[22] The unique electronic and steric properties imparted by the 3-bromo-4-chloro substitution pattern make it a compelling candidate for developing new herbicides and pesticides with potentially enhanced efficacy or novel modes of action.[4][22]

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its utility is anchored in the high reactivity of the acyl chloride group, which enables straightforward and high-yielding access to a diverse range of ketones, esters, and amides through well-established protocols. The presence of two distinct halogen atoms on the aromatic ring provides further opportunities for complex molecule construction via subsequent cross-coupling chemistry. For researchers in drug discovery and agrochemical development, this compound offers a robust and reliable starting point for the synthesis of novel, highly functionalized molecules. A thorough understanding of its core reactivity is essential for leveraging its full synthetic potential.

References

-

Amerigo Scientific. This compound. [Link]

-

Oakwood Chemical. This compound. [Link]

-

da Silva, G. M. F., et al. (2020). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. [Link]

- Google Patents.

-

ResearchGate. A convenient preparation of novel benzophenone derivatives. [Link]

-

PubMed. Design, synthesis, and anticancer properties of novel benzophenone-conjugated coumarin analogs. [Link]

-

PrepChem.com. Synthesis of 3-bromo-4-hydroxybenzoic acid. [Link]

- Google Patents. METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.

-

MySkinRecipes. 3-Bromo-4-chlorobenzoic acid. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

-

Suzhou Vosun Biotech Co.,Ltd. CAS No:42860-10-6 3-Bromo-4-chlorobenzoic acid. [Link]

-

Bromchem Laboratories. 4-Chlorobenzoyl Chloride. [Link]

-

ACS Omega. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]

- Google Patents. US3996274A - Method for producing chlorobenzoyl chloride.

- Google Patents.

-

Organic Syntheses Procedure. o-CHLOROBENZOYL CHLORIDE. [Link]

-

MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

-

Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Chemguide. friedel-crafts acylation of benzene. [Link]

-

Chemistry LibreTexts. 3: Esterification (Experiment). [Link]

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. This compound [oakwoodchemical.com]

- 3. 21900-34-5|this compound|BLD Pharm [bldpharm.com]

- 4. CAS 21900-33-4: 3-Bromo-4-methylbenzoyl chloride [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and anticancer properties of novel benzophenone-conjugated coumarin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 4-BROMO-3'-CHLOROBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Amide Synthesis [fishersci.co.uk]

- 18. mdpi.com [mdpi.com]

- 19. nbinno.com [nbinno.com]

- 20. 3-BROMO-4-CHLORO-BENZALDEHYDE | 86265-88-5 [chemicalbook.com]

- 21. bromchemlaboratories.in [bromchemlaboratories.in]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for the Friedel-Crafts Acylation using 3-Bromo-4-chlorobenzoyl Chloride

<

Introduction: The Strategic Importance of Diaryl Ketones

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, remains a pivotal reaction for the formation of carbon-carbon bonds to an aromatic ring.[1][2] This reaction facilitates the synthesis of aryl ketones, which are not only valuable final products but also versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The specific protocol detailed herein focuses on the use of 3-Bromo-4-chlorobenzoyl chloride as the acylating agent. The resulting diaryl ketone scaffold, bearing a specific halogenation pattern, is of significant interest in drug discovery, where halogens can modulate pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals to successfully execute this transformation.

Reaction Principle: Mechanism of Electrophilic Aromatic Substitution

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[5] The reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[6][7] The core steps of the mechanism are as follows:

-

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the this compound. This complexation polarizes the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion. This acylium ion is the potent electrophile in the reaction.[6][8]

-

Electrophilic Attack: The electron-rich aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][9]

-

Deprotonation and Aromatization: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon atom that formed the new bond with the acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although it remains complexed to the product ketone.[1]

One of the key advantages of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product. This deactivation prevents polysubstitution, leading to a monoacylated product.[10]

Experimental Protocol

This protocol provides a detailed methodology for the Friedel-Crafts acylation of a generic aromatic substrate with this compound.

Materials and Reagents

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | CAS Number |

| This compound | C₇H₃BrCl₂O | 253.91 | Acylating Agent | 21900-34-5 |

| Aromatic Substrate | Varies | Varies | Nucleophile | Varies |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | Lewis Acid Catalyst | 7446-70-0 |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | 75-09-2 |

| Concentrated Hydrochloric Acid | HCl | 36.46 | Quenching Agent | 7647-01-0 |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Agent | 144-55-8 |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | Washing Agent | 7647-14-5 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | 7487-88-9 |

Step-by-Step Procedure

-

Reaction Setup:

-

All glassware must be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. Aluminum chloride is extremely sensitive to moisture.[9]

-

In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas evolved during the reaction into a trap), suspend anhydrous aluminum chloride (1.1 - 1.5 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice-water bath.

-

-

Addition of Reactants:

-

Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the this compound solution dropwise to the stirred aluminum chloride suspension over 15-30 minutes, maintaining the temperature at 0 °C. The reaction between the acyl chloride and aluminum chloride is exothermic.[9]

-

After the addition is complete, dissolve the aromatic substrate (1.0-1.2 equivalents) in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the aromatic substrate solution dropwise to the reaction mixture over 30-60 minutes, still maintaining the temperature at 0 °C.

-

-

Reaction Progression:

-

After the addition of the aromatic substrate is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Continue stirring at room temperature for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture back to 0 °C in an ice-water bath.

-

Very cautiously and slowly, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and will generate a significant amount of HCl gas. Perform this in a well-ventilated fume hood. The acid is necessary to decompose the aluminum chloride-ketone complex.[11][12]

-

Transfer the quenched mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer two to three times with dichloromethane.

-

Combine all organic layers.

-

-

Purification:

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the Friedel-Crafts acylation.

Safety Precautions

-

This compound: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[13][14]

-

Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care in a dry environment.[9]

-

Dichloromethane: A volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

-

Thionyl Chloride (if preparing the acyl chloride in-house): Highly toxic and corrosive. Reacts with water to release toxic gases. Must be handled in a fume hood.[15]

-

The reaction work-up is hazardous due to the exothermic quenching of aluminum chloride and the evolution of HCl gas.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Inactive catalyst (moisture contamination). | Ensure all glassware is scrupulously dry and the reaction is performed under an inert atmosphere. Use freshly opened or properly stored anhydrous aluminum chloride. |

| Deactivated aromatic substrate. | The aromatic ring must not contain strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H).[8][10] | |

| Formation of Side Products | Polysubstitution (unlikely but possible with highly activated substrates). | Use a 1:1 stoichiometry of the aromatic substrate to the acylating agent. |

| Isomer formation. | The directing effects of substituents on the aromatic ring will determine the regioselectivity. The major product is typically the para-isomer if the ortho-position is sterically hindered.[16] | |

| Difficult Work-up | Formation of emulsions during extraction. | Add more brine or gently swirl the separatory funnel instead of vigorous shaking. In some cases, filtering the biphasic mixture through a pad of celite can help break the emulsion. |

Characterization of the Product

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone functional group (typically around 1680 cm⁻¹).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the product.

-

Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Mechanism Diagram

Caption: Simplified mechanism of Friedel-Crafts acylation.

Conclusion

The Friedel-Crafts acylation using this compound is a robust and reliable method for the synthesis of specifically substituted diaryl ketones. By adhering to the detailed protocol, paying close attention to anhydrous conditions, and following the safety guidelines, researchers can consistently achieve high yields of the desired product. The insights provided in this guide, from mechanistic understanding to practical troubleshooting, are intended to empower scientists in their synthetic endeavors and accelerate the drug discovery and development process.

References

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17). [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Department of Chemistry, University of California, Davis. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

-

Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

-

Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

ACS Publications. Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. [Link]

-

Chemguide. friedel-crafts acylation of benzene. [Link]

-

Swarthmore College. Experiment 1: Friedel-Crafts Acylation. [Link]

-

YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020-10-20). [Link]

-

Learnbin. Friedel-Crafts Acylation Of Benzene. (2025-06-01). [Link]

-

Chemistry LibreTexts. Friedel-Crafts Reactions. (2023-01-22). [Link]

-

Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022-09-24). [Link]

-

Pearson+. Benzene underwent a Friedel–Crafts acylation followed by a Wolff–... | Study Prep. [Link]

-

J-STAGE. The Catalytic Friedel-Crafts Acylation Reaction of Aromatic Compounds with Carboxylic Anhydrides Using Combined Catalyst. [Link]

-

YouTube. Experiment 14: Friedel-Crafts Acylation. (2011-08-02). [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Oakwood Chemical. This compound. [Link]

-

Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025-02-26). [Link]

-

Scribd. Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences. [Link]

-

Khan Academy. Friedel-Crafts acylation | Aromatic Compounds | Organic chemistry. (2013-06-24). [Link]

-

Department Chemie und Biologie, Universität Siegen. Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. [Link]

-

IPL.org. Friedel-Crafts Alkylations Lab Report. [Link]

-

Amerigo Scientific. This compound. [Link]

-

Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. [Link]

- Google Patents.

-

YouTube. reduction of aromatic ketones. (2019-01-03). [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. FRIEDEL-CRAFT REACTION: A REVIEW. [Link]

-

YouTube. Preparation of aromatic Ketones by Friedel-Crafts Acylation. (2020-10-19). [Link]

-

ACS Publications. The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons | Chemical Reviews. [Link]

- Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. learnbin.net [learnbin.net]

- 4. CAS 21900-33-4: 3-Bromo-4-methylbenzoyl chloride [cymitquimica.com]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 9. websites.umich.edu [websites.umich.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Suzuki coupling of 3-Bromo-4-chlorobenzoyl chloride with arylboronic acids

An Application Guide to the Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-4-chlorobenzoyl Chloride with Arylboronic Acids

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on a particularly nuanced application: the chemoselective coupling of this compound with various arylboronic acids. This substrate presents a dual challenge: achieving selective reaction at the more labile carbon-bromine bond while preserving the carbon-chlorine bond, and managing the high reactivity of the acyl chloride moiety.[2] We will dissect the mechanistic principles governing this selectivity, provide a robust, step-by-step experimental protocol, and offer insights into reaction optimization and troubleshooting. The methodologies described herein are designed to be self-validating, empowering chemists to reliably synthesize complex 3-aryl-4-chlorobenzoyl derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Mechanistic Principles: Navigating Reactivity and Selectivity

The success of this transformation hinges on a clear understanding of the Suzuki-Miyaura catalytic cycle and the inherent reactivity differences between the functional groups present in the substrate.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle is composed of three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (the aryl halide), forming a Pd(II) intermediate. This is typically the rate-determining step and is crucial for selectivity.[3]

-

Transmetalation: The organic group from the activated organoboron species is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[5][6][7]

-

Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]

Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Basis of Chemoselectivity: C-Br vs. C-Cl

The selective coupling at the C-Br bond is governed by the relative rates of oxidative addition. The bond dissociation energies (BDE) of carbon-halogen bonds decrease down the group: C-F > C-Cl > C-Br > C-I.[9] The C-Br bond (BDE ≈ 285 kJ/mol) is significantly weaker than the C-Cl bond (BDE ≈ 340 kJ/mol), making it much more susceptible to cleavage and insertion by the Pd(0) catalyst.[9]

Therefore, under carefully controlled conditions, the palladium catalyst will selectively undergo oxidative addition into the C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations. Overly harsh conditions, such as excessively high temperatures or highly active catalyst systems designed for aryl chlorides, can lead to a loss of this selectivity.[10][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. blog.hzpt.com [blog.hzpt.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. uwindsor.ca [uwindsor.ca]

- 11. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Strategic Utilization of 3-Bromo-4-chlorobenzoyl chloride in High-Throughput Lead Optimization

Topic: Use of 3-Bromo-4-chlorobenzoyl chloride in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The Bifunctional Linchpin

In the landscape of modern medicinal chemistry, This compound (CAS: 21900-34-5) serves as a "privileged" electrophilic building block. Its value lies not merely in its ability to form amides or esters, but in the orthogonal reactivity of its halogen substituents.

For a drug hunter, this molecule represents a branching point . The acid chloride functionality allows for the rapid establishment of a core scaffold (typically an amide), while the 3-bromo and 4-chloro substituents offer distinct electronic and steric vectors for downstream diversification. The significant difference in bond dissociation energies between the C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol) bonds enables chemoselective cross-coupling , allowing researchers to functionalize the meta-position while retaining the para-chloro group for metabolic stability or subsequent activation.

Chemical Properties & Reactivity Profile[1]

| Property | Data | Relevance to Protocol |

| CAS Number | 21900-34-5 | Unique identifier for procurement. |

| Molecular Formula | C₇H₃BrCl₂O | |

| Molecular Weight | 253.91 g/mol | Essential for stoichiometry calculations. |

| Physical State | Pale yellow liquid/solid | Low melting point requires careful handling to avoid solidification in lines during flow chemistry. |

| Boiling Point | ~277°C (predicted) | High boiling point allows for high-temperature acylation if needed. |

| Reactivity Rank | COCl > C-Br > C-Cl | Critical: Defines the order of operations. Acylation must precede Pd-catalyzed coupling. |

Core Application 1: Scaffold Generation (Amide Coupling)

Context

The primary use of this reagent is the installation of the 3-bromo-4-chlorophenyl "warhead" or binding motif onto an amine-bearing pharmacophore. This reaction is typically the first step in a Fragment-Based Drug Discovery (FBDD) campaign.

Mechanism & Rationale

The reaction proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) .

-

Why this matters: The electron-withdrawing nature of the halogens (Br and Cl) makes the carbonyl carbon more electrophilic than in unsubstituted benzoyl chloride. This increases reaction rate but also susceptibility to hydrolysis.

-

Control: Strictly anhydrous conditions are required to prevent the formation of the unreactive 3-bromo-4-chlorobenzoic acid.

Detailed Protocol: Synthesis of N-Substituted-3-bromo-4-chlorobenzamide

Materials:

-

This compound (1.0 equiv)

-

Primary/Secondary Amine (1.0 equiv)

-

Triethylamine (TEA) or DIPEA (1.2 - 1.5 equiv)

-

Dichloromethane (DCM) (Anhydrous, 0.1 M concentration)

-

Optional: DMAP (0.1 equiv) if the amine is sterically hindered.

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solubilization: Dissolve the amine (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Expert Tip: Cooling controls the exotherm and minimizes the risk of bis-acylation or side reactions with sensitive functional groups on the amine.

-

-

Addition: Add this compound dropwise (neat or dissolved in minimal DCM) over 10 minutes.

-

Observation: A white precipitate (TEA·HCl salts) will form immediately, confirming reaction progress.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LCMS.

-

Target Mass: Look for

and the distinct isotope pattern of Br/Cl (M, M+2, M+4).

-

-

Workup: Quench with saturated

solution. Extract with DCM (3x). Wash combined organics with 1N HCl (to remove unreacted amine) and Brine. -

Purification: Dry over

, concentrate, and purify via flash column chromatography (typically 0-30% EtOAc in Hexanes).

Core Application 2: Orthogonal Functionalization (The "Hook")

Context

Once the amide scaffold is built, the 3-Bromo position serves as a "hook" for Suzuki-Miyaura coupling to introduce biaryl diversity. The 4-Chloro position remains inert under standard conditions, preserving a lipophilic handle or allowing for a second, harsher coupling step later (e.g., using Buchwald precatalysts).

Mechanism & Rationale

Palladium-catalyzed cross-coupling relies on the oxidative addition of Pd(0) into the C-Halogen bond.

-

Selectivity: The rate of oxidative addition is

. By using standard catalysts (e.g.,

Detailed Protocol: Chemoselective Suzuki Coupling

Materials:

-

Amide Scaffold (from Protocol 1) (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

(0.05 equiv) -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Degassing: Sparge 1,4-Dioxane with Argon for 15 minutes. Oxygen is the enemy of Pd(0) catalytic cycles.

-

Assembly: In a reaction vial, combine the Amide Scaffold, Aryl Boronic Acid, and

. -

Activation: Add the solvent and aqueous base. Seal the vial.

-

Reaction: Heat to 80°C for 4–12 hours.

-

Critical Control: Do not exceed 100°C. Higher temperatures may force oxidative addition into the C-Cl bond, leading to mixtures of mono- and bis-coupled products.

-

-

Validation: Monitor LCMS. You should see the loss of the Br isotope pattern and retention of the Cl isotope pattern (M, M+2 in a 3:1 ratio).

Visualizations & Workflows

Figure 1: Strategic Workflow for Library Generation

This diagram illustrates the logical flow from the raw material to a diversified library, highlighting the branching decision points based on reactivity.

Caption: Step-wise diversification workflow exploiting the reactivity difference between Bromo and Chloro substituents.

Figure 2: Reaction Mechanism & Selectivity Logic

A representation of the molecular logic governing the chemoselectivity.

Caption: Mechanistic rationale for chemoselective coupling. The weaker C-Br bond allows for exclusive functionalization under controlled thermal conditions.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield (Amide Step) | Hydrolysis of acid chloride. | Ensure solvent is anhydrous. Check reagent quality (if solid white crystals are present in the liquid chloride, it has hydrolyzed). |

| Bis-Coupling (Suzuki Step) | Temperature too high (>100°C) or catalyst too active. | Lower temp to 60-80°C. Switch to a less electron-rich ligand (e.g., |

| Incomplete Conversion | Catalyst poisoning. | Degas solvents thoroughly. Ensure amine from Step 1 is fully removed (amines can coordinate Pd). |

References

-

Oakwood Chemical. (2025). This compound Product Specifications (CAS 21900-34-5). Retrieved from [Link]

-

Amerigo Scientific. (2025). Product Analysis: this compound. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational reference for the Suzuki protocol).

Sources

Troubleshooting & Optimization

Hydrolysis of 3-Bromo-4-chlorobenzoyl chloride and prevention

Technical Support Center: 3-Bromo-4-chlorobenzoyl Chloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for this compound. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions for professionals working with this highly reactive compound. As Senior Application Scientists, we understand the nuances of handling sensitive reagents and have compiled this guide to help you navigate the challenges and ensure the success of your experiments.

I. Understanding the Challenge: The Inherent Reactivity of this compound

This compound is an acyl chloride, a class of organic compounds known for their high reactivity. This reactivity, while beneficial for synthesis, also makes them highly susceptible to hydrolysis. The core of the issue lies in the electronic structure of the acyl chloride functional group. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. These atoms strongly withdraw electron density, rendering the carbonyl carbon highly electrophilic and a prime target for nucleophilic attack.[1][2][3] Water, even in trace amounts from atmospheric moisture, can act as a nucleophile, leading to a vigorous and often exothermic reaction.[1][4]

The product of this undesirable reaction is 3-Bromo-4-chlorobenzoic acid and hydrochloric acid (HCl).[5] The formation of the carboxylic acid as an impurity can significantly lower the yield of your desired product and introduce complexities into the purification process.[1][5]

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this compound.

Q1: Why is my bottle of this compound fuming?

A1: Fuming is a classic visual indicator of acyl chloride hydrolysis.[1] The this compound is reacting with moisture in the air, producing minute droplets of hydrochloric acid which appear as fumes.[1] This is a clear sign that the reagent is being exposed to a non-anhydrous environment.

Q2: I've noticed a white solid forming in my liquid this compound. What is it?

A2: The white solid is likely 3-Bromo-4-chlorobenzoic acid, the product of hydrolysis.[5] This indicates that a significant portion of your reagent has degraded. In a non-polar solvent, the resulting carboxylic acid may have low solubility and precipitate out.[1]

Q3: Can I still use my this compound if it has partially hydrolyzed?

A3: It is strongly advised against. Using a partially hydrolyzed reagent will introduce the corresponding carboxylic acid as a significant impurity in your reaction. This can lead to unwanted side reactions and create significant challenges during product purification. Furthermore, the actual concentration of the acyl chloride will be lower than calculated, affecting the stoichiometry of your reaction and likely reducing the yield of your desired product.[1]

Q4: What are the optimal storage conditions for this compound?

A4: To prevent hydrolysis, this compound must be stored under strictly anhydrous conditions in a tightly sealed container.[1] For long-term stability, refrigeration is recommended. It is also best practice to store the container under an inert atmosphere, such as nitrogen or argon, especially after it has been opened.[5]

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during reactions involving this compound.

| Issue | Potential Cause | Troubleshooting & Prevention |

| Low or No Yield of Acylated Product | Hydrolysis of Starting Material: Trace moisture in solvents, reagents, or on glassware. | Implement Strict Anhydrous Techniques: Ensure all glassware is oven-dried or flame-dried immediately before use. Use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere (nitrogen or argon).[5] |

| Degraded Reagent: The this compound may have hydrolyzed during storage. | Verify Reagent Quality: Use a fresh, unopened bottle if possible. If you suspect degradation, the reagent can be purified by distillation under reduced pressure. Alternatively, it can be treated with a chlorinating agent like thionyl chloride to convert the contaminating carboxylic acid back to the acyl chloride, followed by distillation.[5] | |

| Product Contaminated with 3-Bromo-4-chlorobenzoic Acid | In-situ Hydrolysis: Moisture introduced during the reaction. | Review Anhydrous Protocol: Re-evaluate every step of your experimental setup to identify and eliminate potential sources of moisture. |

| Hydrolysis During Workup: Unreacted this compound hydrolyzing upon addition of aqueous solutions. | Controlled Quenching: Add the reaction mixture slowly to an ice-cold aqueous solution. This ensures that any remaining acyl chloride is rapidly and controllably hydrolyzed. | |

| Incomplete Reaction: The reaction did not proceed to completion, leaving unreacted starting material to be hydrolyzed during workup. | Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion before initiating the workup. |

IV. Experimental Protocols

To ensure the integrity of your experiments, we provide the following detailed protocols for handling and using this compound.

Protocol 1: General Handling and Dispensing under Anhydrous Conditions

This protocol outlines the best practices for handling this moisture-sensitive reagent to prevent degradation.

Materials:

-

This compound

-

Dry, nitrogen-flushed glovebox or a Schlenk line setup

-

Oven-dried glassware (syringes, needles, flasks)

-

Septa

-

Anhydrous solvents

Procedure:

-

Preparation: Place the sealed bottle of this compound and all necessary dry glassware inside a nitrogen-flushed glovebox. If a glovebox is not available, use a Schlenk line.

-

Inert Atmosphere: Ensure a positive pressure of inert gas (nitrogen or argon) is maintained throughout the handling process.

-

Dispensing: Carefully uncap the bottle. Using a dry, gas-tight syringe, withdraw the required amount of the liquid reagent.

-

Transfer: Immediately transfer the reagent to the reaction flask, which should already be under an inert atmosphere.

-

Sealing: Promptly and tightly reseal the bottle of this compound. It is advisable to wrap the cap and neck of the bottle with Parafilm® for extra protection against atmospheric moisture.

-

Storage: Return the reagent to its designated cold and dry storage location.

Protocol 2: A Representative Acylation Reaction

This protocol details a general procedure for an acylation reaction, for example, with an alcohol or amine, emphasizing the steps crucial for preventing hydrolysis.

1. Glassware Preparation:

-

Thoroughly clean all glassware (e.g., round-bottom flask, addition funnel, condenser).

-

Dry the glassware in an oven at a temperature above 120°C for a minimum of 4 hours, or flame-dry under a vacuum.

-

Assemble the glassware while it is still hot and immediately place it under a positive pressure of an inert gas like nitrogen or argon.[5]

2. Reaction Setup:

-

In the reaction flask, dissolve the nucleophile (e.g., alcohol or amine) and any non-nucleophilic base (e.g., pyridine or triethylamine) in an appropriate anhydrous solvent.

-

Cool the mixture to the desired temperature (often 0°C to control the initial exothermic reaction).

3. Addition of this compound:

-

Dissolve the required amount of this compound in a minimal amount of anhydrous solvent in a separate flask under an inert atmosphere.

-

Using a syringe or an addition funnel, add the this compound solution dropwise to the cooled, stirring solution of the nucleophile.

4. Reaction Monitoring and Workup:

-

Allow the reaction to proceed at the appropriate temperature, monitoring its progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Once the reaction is complete, quench the reaction by slowly adding the mixture to a cold aqueous solution.

V. Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the hydrolysis mechanism and a recommended experimental workflow.

Caption: Mechanism of this compound hydrolysis.

Caption: Recommended workflow for preventing hydrolysis.

VI. References

-

Benchchem. (n.d.). Methods to prevent the hydrolysis of acyl chlorides in synthesis. Retrieved from

-

ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution? Retrieved from

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from

-

Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Retrieved from

-

Sciencemadness Wiki. (2024). Acetyl chloride. Retrieved from

-

Reddit. (2023). Acetyl Chloride Storage. Retrieved from

-

Benchchem. (n.d.). Hydrolysis of 4-Bromobenzoyl chloride and prevention methods. Retrieved from

-

YouTube. (2022). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem. Retrieved from

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from

-

Benchchem. (n.d.). Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid: Application Notes and Protocols. Retrieved from

-

Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from

-

YouTube. (2020). Hydrolysis of an acid chloride. Retrieved from

-

chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from

-

YouTube. (2023). Preparations and Reactions of Acyl Chlorides. Retrieved from

Sources

Technical Support Center: Removing 3-Bromo-4-Chlorobenzoic Acid Impurity

Case ID: IMP-REM-3B4C Status: Active Support Level: Tier 3 (Senior Application Scientist) Last Updated: February 14, 2026

Executive Summary & Chemical Profile

The Issue: You are retaining 3-bromo-4-chlorobenzoic acid (CAS: 42860-10-6) in your reaction mixture. This is a common byproduct in Suzuki couplings, oxidations of benzyl halides, or hydrolysis of corresponding esters.

The Molecule:

-

Structure: A benzoic acid core with electron-withdrawing halogens at the meta (3-Br) and para (4-Cl) positions.

-

Acidity (pKa): Estimated at ~3.5 – 3.6 .

-

Context: Unsubstituted benzoic acid has a pKa of 4.2. The electron-withdrawing nature of Br and Cl stabilizes the carboxylate anion, making this impurity more acidic than standard benzoic acid.

-

-

Solubility:

-

Organic: High (DCM, EtOAc, THF, Alcohols).

-

Aqueous (Acidic/Neutral): Very Low (<1 mg/mL).[1]

-

Aqueous (Basic): High (forms soluble carboxylate salt).

-

Primary Protocol: Differential pH Extraction

This is the most efficient method for removing this impurity from neutral or basic products (e.g., amides, esters, amines).

The Workflow

The goal is to convert the lipophilic acid (impurity) into its hydrophilic salt (benzoate), forcing it into the aqueous layer while your product stays in the organic layer.[2][3]

Figure 1: Logic flow for the acid-base extraction of 3-bromo-4-chlorobenzoic acid.

Troubleshooting Guide: Extraction Failures

| Symptom | Probable Cause | Corrective Action |

| Impurity persists in organic layer (5-10%) | pH is too low. The pKa of ~3.6 requires a pH > 5.6 for 99% ionization. If the aqueous layer becomes acidic during mixing, extraction fails. | Measure aqueous pH. If pH < 8, switch from NaHCO₃ to 1M NaOH (if product is stable to strong base). Ensure the aqueous phase remains basic after mixing. |

| Impurity persists (Trace) | "Salting In" effect. Highly polar organic solvents (THF, EtOAc) can dissolve some water/salt, dragging the impurity back. | Switch Solvent. Dissolve crude in DCM or Toluene (less miscible with water) before washing. Wash organic layer with Brine to push salts out. |

| Emulsion forms | Precipitation of salt. The sodium salt of this specific acid may be poorly soluble in saturated brine/bicarb mixtures. | Dilute. Add water to the aqueous layer to dissolve the precipitate. Filter through a Celite pad if solids persist. |

| Product is lost | Product is also acidic. (e.g., Phenol or another Acid). | Differential pH Control. Use weak base (NaHCO₃, pH 8.5) to pull the benzoic acid (pKa 3.6), leaving weaker acids (Phenols, pKa ~10) in the organic layer. |

Secondary Protocol: Flash Chromatography

If extraction is insufficient or your product is sensitive to base, use silica gel chromatography.

The Challenge: "Streaking"

Carboxylic acids interact strongly with the silanols (Si-OH) on silica gel, causing the band to streak (tail) down the column. This causes co-elution with your product.

The Fix: Acidic Modifiers

You must suppress the ionization of the carboxylic acid on the silica surface.

-

Standard Eluent: Hexanes / Ethyl Acetate.

-

Required Modifier: Add 1% Acetic Acid (AcOH) or 0.5% Formic Acid to the mobile phase.

-

Mechanism:[3] The modifier ensures the impurity remains in its protonated (neutral) form, which travels as a tight band.

-

Q: My product is acid-sensitive. Can I use a modifier? A: If you cannot use AcOH, pre-wash the silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites, but be aware this turns the column basic, which might retain the benzoic acid impurity at the baseline (which is actually good for separation).

Tertiary Protocol: Recrystallization

Because 3-bromo-4-chlorobenzoic acid has a high melting point (~218-222 °C) and rigid structure, it crystallizes effectively. This is ideal if your product is a solid.

Solvent Selection Matrix

| Solvent System | Solubility of Impurity (Hot) | Solubility of Impurity (Cold) | Recommendation |

| Ethanol (95%) | High | Moderate | Good. Standard first choice. |

| Toluene | Moderate | Low | Excellent. Halogenated aromatics often purify well in toluene. |

| Water | Low | Insoluble | Anti-solvent. Use in EtOH/Water pairs. |